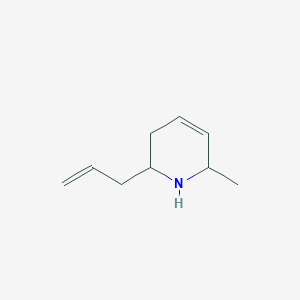![molecular formula C8H14O4 B12106092 Methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate](/img/structure/B12106092.png)
Methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate is an organic compound that features an oxirane ring, a hydroxymethyl group, and a butanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate can be achieved through several methods. One common approach involves the Claisen–Johnson rearrangement of crotyl alcohol using a catalytic amount of hexanoic acid in trimethylorthoacetate at reflux conditions for 24 hours. This reaction yields 3-methylpent-4-enoic acid, which can then be converted to the desired epoxide .
Industrial Production Methods
Industrial production of this compound typically involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: The major product is 4-(3-carboxypropyl)oxirane.
Reduction: The major product is 4-(3-hydroxymethyl)oxirane-2-yl)butanol.
Substitution: The products vary depending on the nucleophile used, but generally include substituted oxiranes.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: It serves as a precursor in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(oxiran-2-yl)butanoate: Similar structure but lacks the hydroxymethyl group.
3-[2-(oxiran-2-yl)ethyl]-1-{4-[(2-oxiran-2-yl)ethoxy]benzyl}imidazolium bis(trifluoromethane)sulfonimide: Contains an oxirane ring but has different functional groups and applications.
Uniqueness
Methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate is unique due to the presence of both an oxirane ring and a hydroxymethyl group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in both research and industry.
Eigenschaften
Molekularformel |
C8H14O4 |
|---|---|
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate |
InChI |
InChI=1S/C8H14O4/c1-11-8(10)4-2-3-6-7(5-9)12-6/h6-7,9H,2-5H2,1H3 |
InChI-Schlüssel |
ZWGPMXJKSSFLBU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCC1C(O1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B12106011.png)




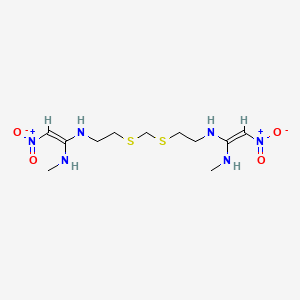
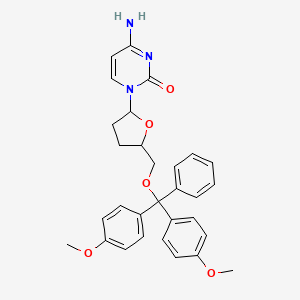
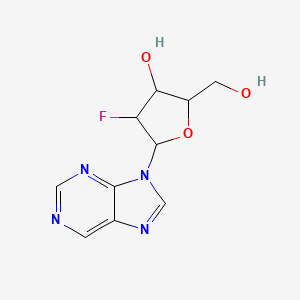

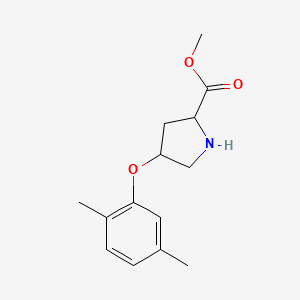
![(4E)-3-(chloromethyl)-4-[(2-chloropyridin-3-yl)methylene]isoxazol-5(4H)-one](/img/structure/B12106051.png)
![1,8-Dihydroxy-2-[5-hydroxy-2-methoxy-7-methyl-9,10-dioxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracen-1-yl]-3-methoxy-6-methylanthracene-9,10-dione](/img/structure/B12106059.png)

